molecular formula C9H13N3 B2357512 (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile CAS No. 1466390-70-4

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile

Cat. No.: B2357512
CAS No.: 1466390-70-4
M. Wt: 163.224
InChI Key: JLQGQCCEXXDXLR-UHFFFAOYSA-N
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Description

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C9H13N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile typically involves the reaction of 1-methyl-3-propan-2-ylpyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Reduced amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propan-2-yl substituent on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique applications and effects .

Properties

IUPAC Name

2-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7(2)9-8(4-5-10)6-12(3)11-9/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQGQCCEXXDXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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